An In-depth Technical Guide to Tris(dibenzylideneacetone)dipalladium-chloroform (Pd2(dba)3·CHCl3): Structure and Synthesis
An In-depth Technical Guide to Tris(dibenzylideneacetone)dipalladium-chloroform (Pd2(dba)3·CHCl3): Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure and synthesis of tris(dibenzylideneacetone)dipalladium-chloroform (Pd2(dba)3·CHCl3), a pivotal catalyst in modern organic synthesis. This document details the compound's molecular architecture, spectroscopic properties, and established synthetic protocols.
Molecular Structure and Crystallographic Data
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, frequently abbreviated as Pd2(dba)3·CHCl3, is an organopalladium complex widely employed as a source of palladium(0) in a myriad of catalytic reactions. The chloroform adduct enhances the stability of the otherwise variable purity Pd2(dba)3 complex.[1]
The solid-state structure of Pd2(dba)3·CHCl3 has been elucidated by single-crystal X-ray diffraction.[2] In the Pd2(dba)3 molecule, two palladium atoms are bridged by three dibenzylideneacetone (dba) ligands. The palladium centers are coordinated to the alkene moieties of the dba ligands.[3] The distance between the two palladium atoms is approximately 320 pm.[3] A notable feature of the crystal structure is the disorder in the dba ligands, where all three are found over two positions.[2]
Table 1: Selected Crystallographic Data for Pd2(dba)3·CHCl3
| Parameter | Value | Reference |
| Molecular Formula | C52H43Cl3O3Pd2 | [4] |
| Molecular Weight | 1035.08 g/mol | [4] |
| Crystal System | Monoclinic | [2] |
| Space Group | P21/n | [2] |
| Pd-Pd distance | ~320 pm | [3] |
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the characterization of Pd2(dba)3·CHCl3.
Table 2: Spectroscopic Data for Pd2(dba)3·CHCl3
| Technique | Data | Reference |
| 1H NMR (CDCl3) | Complex multiplets in the aromatic region (δ 7.0-8.0 ppm) and vinylic region (δ 6.0-7.0 ppm) due to the dba ligands. A singlet for the chloroform proton is also observed. | [2][5] |
| 13C NMR (CDCl3) | Resonances corresponding to the carbonyl, vinylic, and aromatic carbons of the dba ligands. | [6][7] |
| FTIR | Characteristic C=O stretching frequency of the dba ligand, and C-H stretching vibrations. | [8][9] |
Synthesis of Tris(dibenzylideneacetone)dipalladium-chloroform
The synthesis of Pd2(dba)3·CHCl3 is typically achieved through the reduction of a palladium(II) salt in the presence of dibenzylideneacetone. Several protocols have been reported, with variations in the palladium source, reducing agent, and reaction conditions.[10][11] A common and scalable method involves the in-situ preparation of a palladium(II) complex followed by its reaction with dba.[10]
Experimental Protocol: One-Pot Synthesis of Pd2(dba)3·CHCl3
This protocol is adapted from a patented, scalable procedure.[10]
Step 1: Preparation of the Li2PdCl4 Solution
-
Under an inert nitrogen atmosphere, combine palladium(II) chloride (200.2 g), lithium chloride (108 g), and ethanol (5400 ml) in a suitable reaction vessel.
-
Stir the mixture overnight at room temperature.
-
Filter the resulting Li2PdCl4 solution to remove any insoluble material. Wash the residue with a small amount of ethanol (50-100 ml).[1]
Step 2: Formation of the Pd2(dba)3·CHCl3 Complex
-
In a separate vessel under a nitrogen atmosphere, charge dibenzylideneacetone (414.3 g, 3.20 moles), ethanol (8360 ml), chloroform (2250 ml), and sodium acetate (720.4 g). Stir the mixture.
-
Degas the previously prepared Li2PdCl4 solution with nitrogen.
-
Add the degassed Li2PdCl4 solution to the dibenzylideneacetone mixture over a period of 30 minutes, maintaining the reaction temperature between 50.6-53.2°C.
-
After the addition is complete, continue to stir the reaction mixture for an additional hour, keeping the temperature in the range of 50.9-52.3°C.[1]
Step 3: Isolation and Purification of the Product
-
Cool the reaction mixture to room temperature while continuing to stir.
-
Filter the mixture to collect the solid product.
-
Wash the collected solid with deionized water (1500 ml) followed by ethanol (1500 ml).
-
Dry the solid under vacuum with a nitrogen bleed for 30 minutes.
-
Combine the solid with ethanol (1800 ml) and chloroform (900 ml) and stir the resulting solution.
-
Filter the mixture and wash the solid with ethanol (50 ml).
-
Dry the solid under vacuum with a nitrogen bleed for one hour.
-
For final drying, place the product in a glass tray and dry under vacuum at 25-35°C until a constant weight is achieved. This yields the desired black-purple solid product.[1]
Table 3: Summary of Reagents and Conditions for the One-Pot Synthesis
| Reagent/Parameter | Quantity/Value |
| Palladium(II) chloride | 200.2 g |
| Lithium chloride | 108 g |
| Dibenzylideneacetone | 414.3 g |
| Sodium Acetate | 720.4 g |
| Ethanol | 15610 ml (total) |
| Chloroform | 3150 ml (total) |
| Reaction Temperature | 50.6-53.2 °C |
| Reaction Time | ~1.5 hours (after mixing) |
| Yield | ~97.76% |
Applications in Catalysis: The Suzuki-Miyaura Coupling
Pd2(dba)3·CHCl3 is a widely used precatalyst for a variety of cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura coupling.[12][13][14][15] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The dba ligands are easily displaced, allowing for the in-situ formation of the catalytically active Pd(0) species.[11]
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling
The following diagram illustrates a general experimental workflow for a Suzuki-Miyaura coupling reaction using Pd2(dba)3·CHCl3 as a precatalyst.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Page loading... [guidechem.com]
- 2. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]
- 4. strem.com [strem.com]
- 5. Tris(dibenzylideneacetone)dipalladium-chloroform adduct(52522-40-4) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Quantum-chemical study and FTIR jet spectroscopy of CHCl(3)-NH(3) association in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP2536662B1 - Process for preparing the tris(dibenzylideneacetone)dipalladium chloroform complex - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
